Ivermectin EP Impurity H

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Ivermectin EP Impurity H (CAS 71837-27-9) is the USP/EP-mandated system suitability marker with RRT 1.3–1.5 and acceptance threshold ≤2.7%. Unlike generic Ivermectin, this mono-sugar derivative inhibits nematode larval development (MIC 0.001 µg/mL) without paralysis—critical for resistance research and ANDA/QC. This high-purity (>95%) reference standard includes full characterization data for LC-MS/MS method validation. Avoid misidentification; use only certified impurity standards for compliant impurity profiling.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B15583142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin EP Impurity H
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyIDRWWNAYSYRQBV-LAYOOWMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin EP Impurity H: A Critical Reference Standard for Ivermectin Quality Control


Ivermectin EP Impurity H (CAS 71837-27-9), also known as Ivermectin B1a Mono-Sugar Derivative, is a structurally defined, process-related impurity of the widely used antiparasitic agent Ivermectin [1]. Chemically, it is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, distinguishing it from the parent Ivermectin B1a by the absence of a terminal sugar moiety . This compound is produced through selective hydrolysis of the terminal saccharide unit of Ivermectin and serves as a crucial analytical standard for method development, validation, and quality control applications in pharmaceutical manufacturing [2].

Why Ivermectin EP Impurity H Cannot Be Replaced by Generic Ivermectin or Other Impurity Standards


While generic Ivermectin is a mixture of B1a and B1b components, Ivermectin EP Impurity H is a distinct mono-sugar derivative with a unique chemical structure, molecular weight (730.9 g/mol), and pharmacological profile [1]. Its chromatographic behavior is well-defined, with a relative retention time (RRT) of approximately 1.3-1.5 in USP and EP pharmacopoeial HPLC methods . More importantly, its biological activity diverges sharply from Ivermectin: it is a potent inhibitor of nematode larval development (MIC 0.001 μg/mL) but is devoid of paralytic activity, a functional dichotomy not observed with the parent drug or other common impurities . Therefore, substituting this reference standard with a generic Ivermectin sample or another impurity standard (e.g., Impurity A or G) would lead to incorrect retention time identification, failed system suitability tests, and unreliable quantification in purity assays, ultimately jeopardizing regulatory compliance and product quality.

Quantitative Differentiation of Ivermectin EP Impurity H from Structural and Functional Analogs


HPLC Relative Retention Time (RRT) as a Specific Chromatographic Marker

Ivermectin EP Impurity H is the primary impurity with a specific relative retention time (RRT) range of 1.3–1.5, relative to the principal Ivermectin B1a peak, as defined in USP and EP monographs [1]. This is in contrast to the main Ivermectin B1b component, which has an RRT of approximately 0.8 [2]. This distinct chromatographic behavior allows for its specific identification and quantification in complex mixtures, which is not possible with other impurities that co-elute or have different retention characteristics.

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Potent Larval Development Inhibition Without Paralytic Activity

Ivermectin EP Impurity H (Ivermectin B1a monosaccharide) is a potent inhibitor of nematode larval development, achieving full efficacy at a minimum concentration of 0.001 μg/mL against Haemonchus contortus [1]. Critically, unlike Ivermectin B1a, it is devoid of paralytic activity . This functional uncoupling of developmental inhibition from neuromuscular paralysis distinguishes it from the parent drug and makes it a unique pharmacological tool.

Parasitology Anthelmintic Resistance Pharmacology Mode of Action Studies

Regulatory Acceptance Limit as a Key Impurity Marker

Ivermectin EP Impurity H is the impurity subject to the most stringent individual limit in USP monographs for Ivermectin drug products. The USP specifies a limit of not more than 2.7% (or 3.0% in some revisions) for the impurity peak with an RRT of 1.3–1.5, which corresponds to Ivermectin EP Impurity H [1]. This limit is significantly higher than the 1.0% limit applied to any other unspecified individual impurity , highlighting its criticality as a marker for process control and stability.

Pharmaceutical Regulation Quality Control Pharmacopoeial Standards Impurity Profiling

Application as a Validated Probe for Ivermectin Resistance Detection

Ivermectin EP Impurity H has been established and utilized as a sensitive probe for the detection of specific types of Ivermectin resistance in nematode populations [1]. Its unique property of inhibiting larval development without causing paralysis allows it to be used in larval development assays (LDAs) to differentiate between populations that are resistant due to mechanisms affecting paralysis versus those affecting development [2]. This is a capability not shared by Ivermectin or its other common impurities.

Anthelmintic Resistance Diagnostics Veterinary Parasitology Probe Development

Optimal Scientific and Industrial Use Cases for Ivermectin EP Impurity H


Analytical Method Development and Validation for Regulatory Submission

As mandated by the USP monograph, Ivermectin EP Impurity H is the primary marker for system suitability and impurity profiling [1]. Its well-characterized relative retention time (RRT 1.3–1.5) is essential for developing and validating HPLC methods for Ivermectin drug substances and finished products [2]. Laboratories preparing Abbreviated New Drug Applications (ANDAs) or managing commercial quality control must use this specific standard to ensure their methods can reliably separate and quantify this key impurity within the specified limit of ≤2.7% (or 3.0%), a threshold significantly higher than that for other unspecified impurities (≤1.0%) [1].

Investigating Mechanisms of Anthelmintic Resistance in Nematodes

Ivermectin EP Impurity H is a critical tool for parasitology research, particularly in understanding Ivermectin resistance. Its unique functional profile—potent larval development inhibition at 0.001 μg/mL without causing paralysis—makes it a sensitive probe in Larval Development Assays (LDAs) . This allows researchers to dissect and differentiate between resistance mechanisms that affect the drug's paralytic action versus those that impact its developmental inhibition, a distinction that is impossible to make with Ivermectin B1a alone [3].

Impurity Profiling for Process Control and Stability Studies

As a process-related impurity formed during the semi-synthesis of Ivermectin, the level of Impurity H serves as a critical quality attribute (CQA) for monitoring manufacturing consistency and product stability [2]. Its presence and concentration can indicate deviations in the selective hydrolysis step or degradation pathways. Using a highly characterized reference standard ensures accurate quantification over time, enabling manufacturers to demonstrate control over their process and meet the stringent pharmacopoeial limits for this key impurity.

Reference Standard for LC-MS/MS and Advanced Analytical Characterization

The compound's availability as a high-purity (>95% by HPLC) analytical standard with comprehensive characterization data makes it ideal for advanced analytical techniques beyond standard HPLC . It can be used as a calibrant or quality control sample in LC-MS/MS methods to confirm the identity and quantify trace levels of this impurity in complex biological matrices or during forced degradation studies, ensuring the highest level of analytical accuracy for both research and regulatory purposes [2].

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